molecular formula C16H13N3O B7471767 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide

Cat. No. B7471767
M. Wt: 263.29 g/mol
InChI Key: UERGWIPMSFCHGM-UHFFFAOYSA-N
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Description

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has been studied for its potential use in scientific research applications. MQPA has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.

Mechanism of Action

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide works by binding to the active site of enzymes and blocking their activity. Specifically, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide binds to the serine residue in the active site of enzymes, preventing them from carrying out their normal function. This mechanism of action is similar to that of other serine protease inhibitors, such as heparin and warfarin.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its activity against enzymes and cancer cells, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have anti-inflammatory and anti-oxidant properties. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in vitro. However, one limitation of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide is its potential toxicity. Like other serine protease inhibitors, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can cause bleeding and other adverse effects if used at high doses.

Future Directions

There are a number of potential future directions for research on 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in vivo and to identify the specific types of cancer that may be most responsive to treatment with 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. Another area of interest is the development of new synthetic analogs of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide with improved potency and selectivity. Finally, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide may have potential as a tool for studying the role of serine proteases in a variety of physiological processes, including inflammation and blood clotting.

Synthesis Methods

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can be synthesized using a simple one-step reaction from 6-methyl-8-quinolinol and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using standard techniques.

Scientific Research Applications

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been studied for its potential use in scientific research applications, particularly in the field of drug discovery. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have activity against a variety of enzymes, including thrombin, trypsin, and factor Xa. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

properties

IUPAC Name

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)16(20)19-13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERGWIPMSFCHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-quinolin-8-ylpyridine-2-carboxamide

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